molecular formula C15H22N4O B6647446 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol

2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol

Cat. No. B6647446
M. Wt: 274.36 g/mol
InChI Key: MQGRRYVHIOXSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol, also known as JP4-039, is a small molecule that has been studied for its potential therapeutic effects in various diseases.

Mechanism of Action

2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol exerts its therapeutic effects through the inhibition of mitochondrial reactive oxygen species (ROS) production. It targets the electron transport chain complex I and III, which are major sources of ROS production in the mitochondria. By inhibiting ROS production, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol reduces oxidative stress and inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It also improves mitochondrial function and promotes apoptosis in cancer cells. In neurological disorders, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol improves cognitive function and reduces brain damage caused by ischemia.

Advantages and Limitations for Lab Experiments

2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has several advantages for lab experiments, including its small size, stability, and ease of synthesis. However, its limitations include its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol research, including exploring its potential therapeutic effects in other diseases, optimizing its pharmacokinetic properties, and developing more potent derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol and its potential side effects.

Synthesis Methods

2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine-3,5-dicarbaldehyde with 3-(aminomethyl)-1H-pyrazole, followed by reduction and acetylation reactions. The final product is obtained through deacetylation and purification steps.

Scientific Research Applications

2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been shown to reduce inflammation and oxidative stress. In neurological disorder research, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been shown to protect against ischemic brain injury and improve cognitive function.

properties

IUPAC Name

2-[[3-(3,5-dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-11-5-6-15(20)14(17-11)10-16-7-4-8-19-13(3)9-12(2)18-19/h5-6,9,16,20H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGRRYVHIOXSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CNCCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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